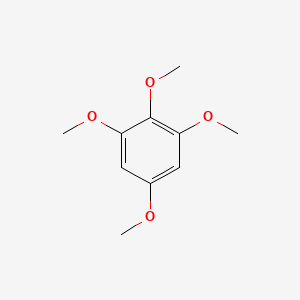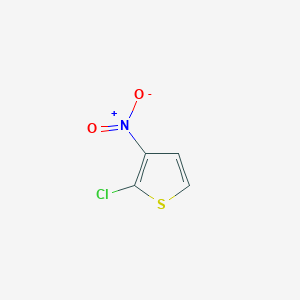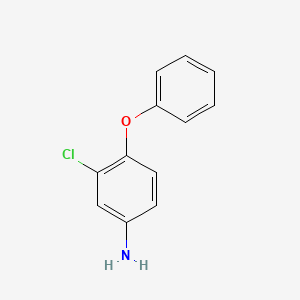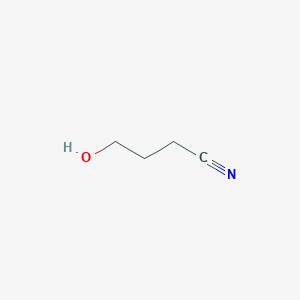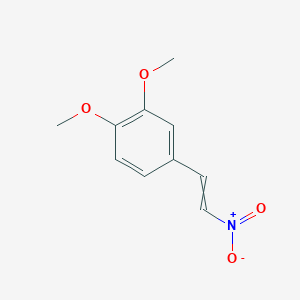
1-(3,4-Difluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have wide-ranging applications, from solvents to polymers. The focus on their recovery and purification underscores the importance of efficient separation technologies in the production of chemicals that might share similarities in processing needs with 1-(3,4-Difluorophenyl)propan-2-one (Xiu & Zeng, 2008).
Coordination Chemistry and Biological Properties
The study of coordination chemistry, particularly involving compounds like 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the role of nitrogen substituents in influencing chemical properties. Such investigations can provide insights into the potential applications of 1-(3,4-Difluorophenyl)propan-2-one in forming new materials or biological interactions (Saeed, Flörke, & Erben, 2014).
Hydrogenolysis to Produce 1,3-Propanediol
Research on catalytic processes, such as the hydrogenolysis of glycerol to produce 1,3-propanediol, explores the efficiency of heterogeneous catalysts. This area of research could be relevant for exploring chemical transformations involving 1-(3,4-Difluorophenyl)propan-2-one, given the interest in catalysis and chemical production efficiency (Ruy et al., 2020).
Organic Thermoelectric Materials
The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene), demonstrates the potential for using organic compounds in energy-related applications. Research in this field could encompass the use of fluorinated compounds like 1-(3,4-Difluorophenyl)propan-2-one in novel material applications (Yue & Xu, 2012).
Quantitative NMR for Natural Products Analysis
The application of quantitative NMR in analyzing natural products illustrates the importance of analytical techniques in understanding the structure and purity of chemical compounds. Such methodologies could be applicable to the analysis of 1-(3,4-Difluorophenyl)propan-2-one, especially in assessing its purity and structural characteristics (Pauli, Jaki, & Lankin, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFGSFVBTWBHLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

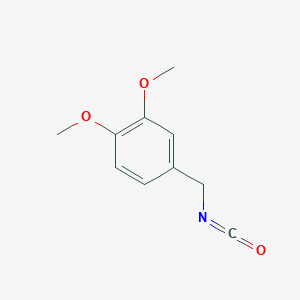


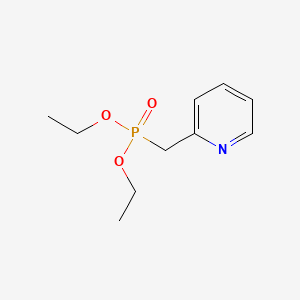
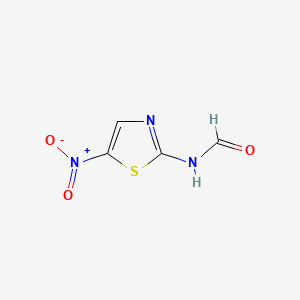


![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B1346132.png)
